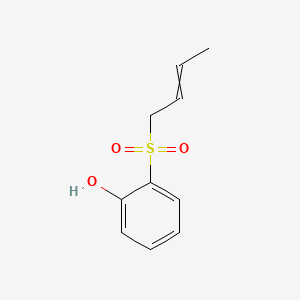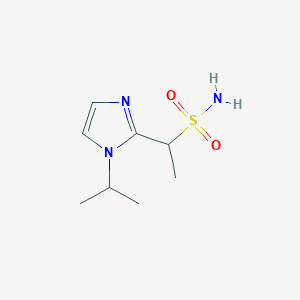
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C16H24. It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene where the aromatic ring system is partially hydrogenated. This compound is characterized by the presence of butyl and ethyl substituents on the tetrahydronaphthalene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through various methods. One common approach involves the alkylation of 1,2,3,4-tetrahydronaphthalene with butyl and ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective alkylation
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-4-hexyl-1,2,3,4-tetrahydronaphthalene
- 1-Butyl-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydronaphthalene
Uniqueness
1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of both butyl and ethyl groups provides a distinct steric and electronic environment compared to other tetrahydronaphthalene derivatives.
Propiedades
Número CAS |
61761-56-6 |
|---|---|
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H24/c1-3-5-8-14-12-11-13(4-2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3 |
Clave InChI |
HZGCEAFNCGCFJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(C2=CC=CC=C12)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)


![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)



![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)




